2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a nitrogen-containing heterocyclic molecule with a dihydropyridazinone core (C₄H₄N₂O) substituted at position 2 with a 2-(azepan-1-yl)-2-oxoethyl group and at position 6 with a 2,5-dimethoxyphenyl moiety. The dihydropyridazinone scaffold is characterized by two adjacent nitrogen atoms and a ketone group, which may confer hydrogen-bonding capabilities and influence bioactivity. The azepan-1-yl group (a seven-membered cyclic amine) introduces steric bulk and may enhance solubility compared to smaller amine substituents (e.g., dimethylamino groups in ) .
The molecular formula of the compound is C₂₀H₂₄N₄O₄ (calculated molecular weight: 384.44 g/mol).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-15-7-9-18(27-2)16(13-15)17-8-10-19(24)23(21-17)14-20(25)22-11-5-3-4-6-12-22/h7-10,13H,3-6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWQCAYAHSHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of new drugs and materials.
Biology: It has shown potential in biological studies due to its unique chemical structure.
Medicine: The compound is being explored for its pharmacological properties, including antihypertensive, platelet aggregation inhibitory, and cardiotonic activities.
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dihydropyridazinone core combined with a 2,5-dimethoxyphenyl group and an azepan-1-yl-acetylated side chain. Below is a comparison with structurally or functionally related compounds from the evidence:
Key Observations:
2,5-Dimethoxyphenyl Group: Shared with 25H-NBOH (), this group is associated with serotonin receptor binding due to its electron-donating methoxy substituents . In the target compound, this moiety may similarly enhance interactions with CNS targets.
Substituent Effects: Azepan-1-yl vs. Dimethylamino: The azepan group in the target compound provides a larger hydrophobic surface area than the dimethylamino group in , which could improve membrane permeability or metabolic stability . Nitro/Cyano Groups: –4 compounds feature electron-withdrawing groups (nitro, cyano), contrasting with the electron-donating methoxy groups in the target. This difference may influence solubility and reactivity .
Physical Properties :
- The target compound’s calculated molecular weight (384.44 g/mol) is lower than ’s pyridine derivative (391.46 g/mol) but higher than 25H-NBOH (287.36 g/mol).
- Melting points for tetrahydroimidazopyridines in –4 (215–245°C) suggest high crystallinity, which may correlate with the target compound’s stability .
Synthetic Considerations :
- The one-pot synthesis of tetrahydroimidazopyridines (–4) implies that similar strategies could be applied to the target compound, such as cyclocondensation or amide coupling .
Limitations:
- No direct biological or spectroscopic data for the target compound is available in the provided evidence. Comparisons are based on structural analogs and inferred properties.
- The 2,5-dimethoxyphenyl group’s role in bioactivity remains speculative without binding assays or toxicity profiles.
Biological Activity
The compound 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An azepane ring
- A pyridazinone moiety
- A dimethoxyphenyl group
This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O5 |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 878060-21-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with glycine transporter 1 (GlyT1), which plays a critical role in neurotransmission .
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activities, affecting cellular signaling pathways. This modulation can lead to alterations in physiological responses.
- Cellular Process Disruption : The compound may interfere with cellular processes such as DNA replication and protein synthesis, which are vital for cell survival and proliferation.
Antidepressant Effects
Research indicates that the compound exhibits antidepressant-like effects in animal models. In studies where it was administered to rodents, significant reductions in depressive behaviors were observed, suggesting a potential role in treating mood disorders.
Neuroprotective Properties
The compound has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to mitigate oxidative stress and inflammation in neuronal cells .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it could inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its efficacy and mechanism of action in cancer therapy.
Case Studies
Several notable studies have explored the biological activities of similar compounds:
- GlyT1 Inhibition : A study reported the synthesis of azepane derivatives that showed improved potency as GlyT1 inhibitors compared to their piperidine counterparts . The most potent derivative exhibited an IC50 value of 37 nM.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal death. These findings support the hypothesis that modifications in azepane structures can enhance neuroprotective properties.
- Antitumor Activity : A recent study indicated that compounds with similar structural motifs could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic avenue for further exploration.
Q & A
Q. How to assess metabolic stability in physiological conditions?
- Methodological Answer : Liver microsome assays (human/rat) quantify CYP450-mediated degradation (t₁/₂ measurement). LC-MS/MS identifies metabolites (e.g., demethylation of methoxy groups). Plasma stability tests (37°C, 24 hours) detect esterase hydrolysis. Adjust substituents (e.g., fluorine substitution) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
